Cas no 58864-81-6 (α-Tocotrienol)

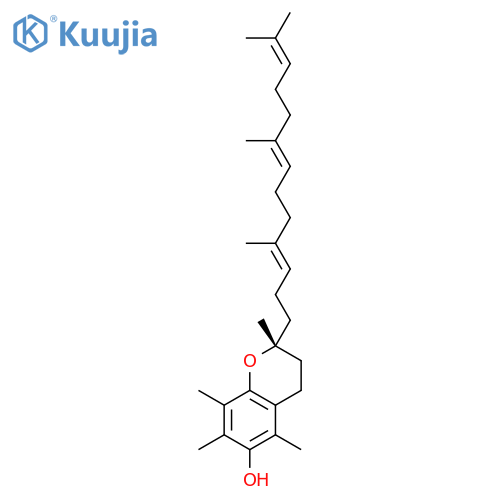

α-Tocotrienol structure

商品名:α-Tocotrienol

CAS番号:58864-81-6

MF:C29H44O2

メガワット:424.658469200134

MDL:MFCD11045308

CID:1057908

PubChem ID:329748367

α-Tocotrienol 化学的及び物理的性質

名前と識別子

-

- D-alpha-Tocotrienol

- D-α-Tocotrienol

- TOCOTRIENOL, D-ALPHA-(P)

- TOCOTRIENOL, D-ALPHA-(P) PrintBack

- α-Tocotrienol

- (R)-α-Tocotrienol

- (2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-2H-1-benzopyran-6-ol

- (2R,3'E,7'E)-alpha-Tocotrienol

-

- MDL: MFCD11045308

- インチ: InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1

- InChIKey: RZFHLOLGZPDCHJ-XZXLULOTSA-N

- ほほえんだ: CC(=CCC/C(=C/CC/C(=C/CC[C@]1(C)CCC2=C(C)C(=C(C)C(=C2O1)C)O)/C)/C)C

計算された属性

- せいみつぶんしりょう: 424.33400

- どういたいしつりょう: 424.334130642 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 31

- 回転可能化学結合数: 9

- 複雑さ: 654

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 2

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 424.7

- 疎水性パラメータ計算基準値(XlogP): 9.3

- トポロジー分子極性表面積: 29.5Ų

じっけんとくせい

- 密度みつど: 0.960±0.06 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 30-31 ºC

- ようかいど: Insuluble (6.8E-5 g/L) (25 ºC),

- PSA: 29.46000

- LogP: 8.60050

α-Tocotrienol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB494700-10 mg |

(2R)-2,5,7,8-Tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]chroman-6-ol |

58864-81-6 | 10mg |

€286.90 | 2023-06-15 | ||

| LKT Labs | T5608-10 mg |

α-Tocotrienol |

58864-81-6 | ≥98% | 10mg |

$324.10 | 2023-07-11 | |

| FUJIFILM | 633-52062-25mg |

α-Tocotrienol (from rice bran) |

58864-81-6 | 25mg |

JPY 8800 | 2023-09-15 | ||

| MedChemExpress | HY-129459-5mg |

α-Tocotrienol |

58864-81-6 | 5mg |

¥3800 | 2021-07-08 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-221191-1 mg |

α-Tocotrienol, |

58864-81-6 | >98% | 1mg |

¥316.00 | 2023-07-11 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-221191C-5.55 g |

α-Tocotrienol, |

58864-81-6 | >98% | 5.55 g |

¥120,336.00 | 2023-07-11 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D304073-20mg |

α-Tocotrienol |

58864-81-6 | 98% | 20mg |

¥2619.90 | 2023-09-03 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-221191-1mg |

α-Tocotrienol, |

58864-81-6 | >98% | 1mg |

¥316.00 | 2023-09-05 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 07205-100MG |

α-Tocotrienol |

58864-81-6 | 100mg |

¥17054.89 | 2024-12-26 | ||

| MedChemExpress | HY-129459-1mg |

α-Tocotrienol |

58864-81-6 | 99.16% | 1mg |

¥1520 | 2024-04-18 |

α-Tocotrienol サプライヤー

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

(CAS:58864-81-6)D-alpha-Tocotrienol

注文番号:TBW00836

在庫ステータス:in Stock

はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized

清らかである:>98%

最終更新された価格情報:Tuesday, 21 January 2025 17:59

価格 ($):price inquiry

α-Tocotrienol 関連文献

-

?smail Tarhan,Hüseyin Kara Anal. Methods 2019 11 4681

-

Li Zong,Zifeng Pi,Shu Liu,Zhiqiang Liu,Fengrui Song RSC Adv. 2018 8 15831

-

3. Fast gradient normal-phase high pressure liquid chromatography for rapid baseline separation of vitamin E forms in palm-derived tocotrienol rich fractions (TRFs)Oon Hock Tan,Emily Hui Peng Tan,Ing Hong Ooi Anal. Methods 2017 9 5211

-

Masao Yamasaki,Misato Nishimura,Yoichi Sakakibara,Masahito Suiko,Kazuhiro Morishita,Kazuo Nishiyama Food Funct. 2014 5 2842

-

Dan Lu,Yi Yang,Chengjun Sun,Sicen Wang Anal. Methods 2019 11 5439

58864-81-6 (α-Tocotrienol) 関連製品

- 25612-59-3(δ-Tocotrienol)

- 490-23-3(β-Tocotrienol)

- 13027-26-4(δ-Tocopherol Acetate)

- 14101-61-2(γ-Tocotrienol)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:58864-81-6)alpha-Tocotrienol

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:58864-81-6)α-Tocotrienol

清らかである:99%/99%/99%/99%

はかる:25mg/50mg/100mg/250mg

価格 ($):230.0/384.0/682.0/1157.0